![molecular formula C8H15BrO2 B3198699 2-[(2-Bromoethoxy)methyl]oxane CAS No. 1016507-41-7](/img/structure/B3198699.png)
2-[(2-Bromoethoxy)methyl]oxane
説明
“2-[(2-Bromoethoxy)methyl]oxane” is a chemical compound with the molecular formula C8H15BrO2 . It has a molecular weight of 223.11 . The IUPAC name for this compound is 2-[(2-bromoethoxy)methyl]tetrahydrofuran .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an oxane ring (a saturated six-membered ring containing five carbon atoms and one oxygen atom) with a bromoethoxy group attached to it . The average mass of the molecule is 209.081 Da, and its monoisotopic mass is 208.009888 Da .科学的研究の応用
Mercury Methylation by Sulfate-Reducing Bacteria : Research by Compeau and Bartha (1985) found that certain sulfate-reducing bacteria are principal methylators of mercury in anoxic estuarine sediment. This study highlights the environmental impact and microbial interactions involving complex organic compounds similar to 2-[(2-Bromoethoxy)methyl]oxane in natural settings (Compeau & Bartha, 1985).
Synthesis and Reactivity in Organic Chemistry : Baird et al. (1998) discuss the reaction of 2-acyloxymethyl or 2-acylaminomethyl-1,1-dibromocyclopropanes with methyllithium, leading to selective bromine-lithium exchange and intramolecular cyclisation, demonstrating the compound's relevance in synthetic organic chemistry (Baird et al., 1998).
Advanced Synthesis Techniques : Terent’ev et al. (2006) describe a synthesis method for 2,2-Dibromo-1-arylethanones, showcasing advanced techniques in organic synthesis and the potential utility of related compounds in this context (Terent’ev et al., 2006).
Optical Storage in Polymers : Meng et al. (1996) studied the copolymerization of certain complex organic molecules, leading to the development of polymers with potential applications in optical storage. This research indicates the role of similar chemical structures in advanced material science (Meng et al., 1996).
Conformational Analysis in Chemistry : Eliel et al. (1983) conducted a comprehensive conformational analysis of saturated heterocycles like oxanes, providing valuable insights into the structural properties of cyclic compounds, which can be applied to understanding the behavior of this compound derivatives (Eliel et al., 1983).
作用機序
Target of Action
It is known that this compound is used as a building block in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the specific derivative synthesized.
Mode of Action
Its unique combination of bromine and ether functionalities grants it the ability to participate in a diverse array of chemical reactions and synthetic pathways .
Result of Action
It is known that this compound is used in the synthesis of innovative compounds targeting a wide spectrum of health conditions , suggesting that its effects could be diverse depending on the specific derivative synthesized.
Action Environment
It is recommended to handle this compound with care as it is an irritant, causing skin and eye irritation, and may cause respiratory discomfort . It should be stored in a cool, well-ventilated area, keeping the container tightly sealed .
生化学分析
Biochemical Properties
2-[(2-Bromoethoxy)methyl]oxane plays a significant role in biochemical reactions due to its bromine and ether functionalities. These functionalities allow it to participate in a diverse array of chemical reactions and synthetic pathways . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of innovative compounds targeting a wide spectrum of health conditions . For instance, it can serve as a valuable starting material or intermediate in the creation of therapeutics with enhanced pharmacological profiles .
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular responses and functions, while its influence on gene expression can result in the modulation of specific genes involved in critical cellular processes . Additionally, this compound can alter cellular metabolism, affecting the overall metabolic flux and energy production within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s bromine and ether groups enable it to form specific binding interactions with target biomolecules, leading to the modulation of their activity . This can result in the inhibition or activation of enzymes, thereby influencing various biochemical pathways . Furthermore, this compound can induce changes in gene expression, affecting the transcription and translation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound’s stability is influenced by factors such as temperature, pH, and storage conditions . Over time, this compound may undergo degradation, leading to the formation of degradation products that can affect its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity . Beyond this range, the compound can cause toxicity, including damage to organs and tissues . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of the compound . The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its accumulation in target tissues, influencing its therapeutic and toxic effects . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity . Studying the subcellular distribution of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic potential .
特性
IUPAC Name |
2-(2-bromoethoxymethyl)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-4-6-10-7-8-3-1-2-5-11-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKIMIVKNMYPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3198617.png)

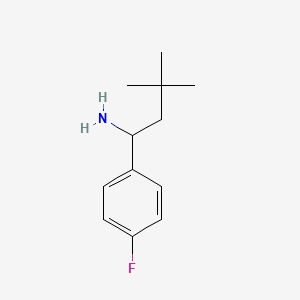
![2-[(2-Bromoethoxy)methyl]oxolane](/img/structure/B3198639.png)
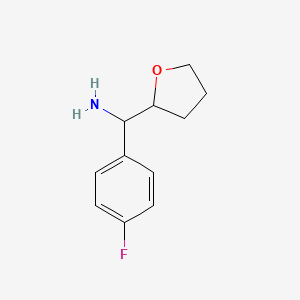


![tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3198676.png)
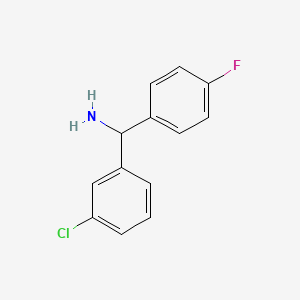
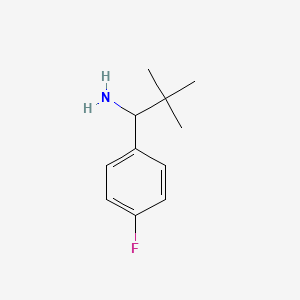
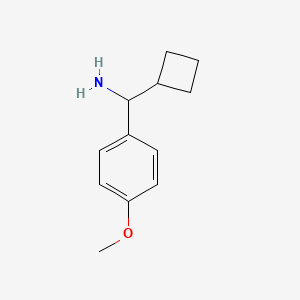
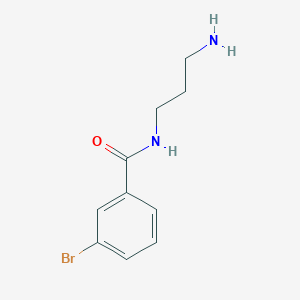

![3-[(Cyclopropylamino)methyl]benzamide](/img/structure/B3198725.png)